molecular formula C6H4ClN3S B2920598 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile CAS No. 1023814-07-4

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile

Cat. No.: B2920598
CAS No.: 1023814-07-4
M. Wt: 185.63
InChI Key: DIWKKQJJARKKOA-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile (CAS 1023814-07-4) is a high-purity chemical compound provided for research and development purposes. This heterocyclic building block is a key synthetic intermediate in medicinal chemistry, particularly in the development of potential anticancer agents. The molecular formula is C6H4ClN3S, with a molecular weight of 185.63 g/mol . The pyrimidine core is strategically functionalized with chloro, methylthio, and carbonitrile groups, providing multiple sites for regioselective chemical modification and further derivatization . Recent scientific literature highlights the critical role of pyrimidine-5-carbonitrile derivatives as core structures in novel investigational compounds. These compounds are being developed to target the PI3K/AKT/mTOR signaling pathway, an oncogenic pathway frequently activated in various human cancers such as breast cancer and leukemia . Researchers utilize this carbonitrile derivative as a precursor to synthesize more complex molecules that act as multi-acting inhibitors on the PI3K/AKT axis, inducing cell cycle arrest and apoptosis in cancer cell lines . The compound is offered with the SMILES string "CSc1ncc(c(n1)C#N)Cl" for research and reference purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKKQJJARKKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom at the 4th position with a cyano group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile 33089-15-5 Cl (5), -SMe (2), -CN (4) C₆H₄ClN₃S 185.63 Nitrile enhances electrophilicity
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile 1208170-17-5 Cl (4), -SMe (2), -CN (5), Me (6) C₇H₆ClN₃S 199.66 Methyl at C6 increases steric bulk
5-Bromo-2-chloropyrimidin-4-amine - Br (5), Cl (2), -NH₂ (4) C₄H₃BrClN₃ 224.45 Amino group enables H-bonding
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile - -NH₂ (4), Cl-Ph (6), -CN (5) C₁₇H₁₁ClN₄ 306.75 Aromatic substituents enhance π-stacking
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid 61727-33-1 Cl (5), -SMe (2), -COOH (4) C₆H₅ClN₂O₂S 204.63 Carboxylic acid increases acidity

Key Observations :

  • Electron-Withdrawing Groups : The nitrile group in the target compound enhances electrophilicity at C4 compared to carboxylic acid derivatives, favoring nucleophilic attack .
  • Hydrogen Bonding: Amino-substituted derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit intermolecular H-bonding, influencing solubility and melting points .

Physicochemical Properties

Compound Name Melting Point (°C) IR Spectral Peaks (cm⁻¹) NMR Chemical Shifts (δ, ppm)
5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile - ν(CN): ~2220 δC (C4-CN): ~115; δS (SMe): ~2.5
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 ν(CN): 2215, ν(C=O): 1680 δH (Ar-H): 6.8–7.2; δC (C=O): 165
5-Bromo-2-chloropyrimidin-4-amine 187–188 ν(NH₂): 3350–3450 δH (NH₂): 6.2; δC (C-Br): 98
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 222 ν(CN): 2205, ν(NH₂): 3320 δH (NH₂): 5.9; δC (Ar-Cl): 133

Key Observations :

  • Nitrile Absorption : All nitrile-containing compounds show IR peaks near 2200 cm⁻¹ , confirming the -CN group .
  • Thermal Stability : Compounds with aromatic substituents (e.g., 4-Methoxyphenyl) exhibit higher melting points due to enhanced crystallinity .

Biological Activity

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with three distinct substituents:

  • Chlorine atom at the 5-position
  • Methylthio group at the 2-position
  • Cyano group at the 4-position

Its molecular formula is C6H4ClN3S, with a molecular weight of approximately 204.63 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties, particularly its ability to participate in nucleophilic addition reactions and substitution reactions.

Biological Activity Overview

Research indicates that 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile exhibits various biological activities, including:

  • Anti-inflammatory effects
  • Anticancer properties
  • Inhibition of specific enzymes involved in cell proliferation

The biological mechanisms underlying the activity of this compound are primarily linked to its interactions with various biological targets. Notably, it has been shown to inhibit pathways vital for inflammation and cancer cell proliferation. The cyano group plays a crucial role in these interactions, allowing the compound to bind effectively to target enzymes.

Case Studies and Research Findings

Several studies have documented the biological effects of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile:

  • Anticancer Activity
    • In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong potency. For instance, it was found to inhibit cell growth in MDA-MB-435 breast cancer cells effectively.
  • Anti-inflammatory Potential
    • The compound's anti-inflammatory properties were assessed through assays measuring the inhibition of pro-inflammatory cytokines. Results indicated a substantial reduction in cytokine production, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Studies
    • Investigations into enzyme interactions revealed that 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile can inhibit specific kinases involved in cancer progression, providing insights into its mechanism as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile, a comparison with structurally similar compounds is provided below:

Compound NameSimilarity IndexUnique Features
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid0.71Contains bromine instead of chlorine
5-Chloropyrimidine-4-carboxylic acid0.78Lacks the methylthio group
6-Amino-5-chloro-4-pyrimidinecarboxylic acid0.73Contains an amino group which alters reactivity
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylateNot availableEthyl ester modification provides different properties

This table highlights how structural variations can influence the biological activities and chemical behaviors of pyrimidine derivatives.

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